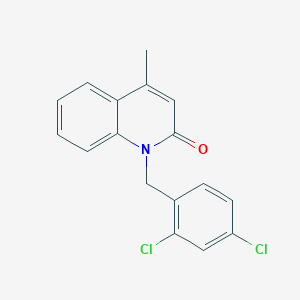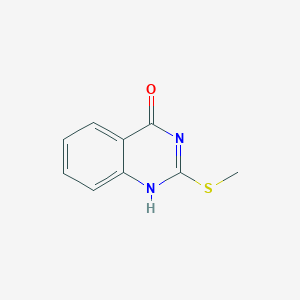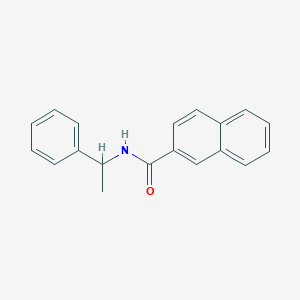
2-Naphthalenecarboxamide, N-(1-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxamide, N-(1-phenylethyl)-, commonly known as NPD1, is a bioactive lipid mediator that has been the subject of scientific research in recent years. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is synthesized through a multistep process. NPD1 has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively. In
作用机制
The mechanism of action of NPD1 involves its interaction with various receptors and signaling pathways in the body. It has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and the G protein-coupled receptor GPR37. It also interacts with the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) ion channel. These interactions lead to the modulation of various cellular processes, including inflammation, oxidative stress, and cell death.
Biochemical and Physiological Effects
NPD1 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation. It has also been found to reduce oxidative stress by increasing the expression of antioxidant enzymes. NPD1 has been shown to promote cell survival and reduce cell death in various disease models. It has also been found to promote neurogenesis and enhance cognitive function.
实验室实验的优点和局限性
The advantages of using NPD1 in lab experiments include its specificity and potency. It has been found to have a high affinity for its receptors and to be effective at low concentrations. NPD1 is also stable under various conditions, making it suitable for use in in vitro and in vivo experiments. However, the synthesis of NPD1 is complex and time-consuming, which may limit its use in large-scale experiments. The cost of NPD1 may also be a limiting factor for some researchers.
未来方向
There are several future directions for research on NPD1. One area of interest is the development of NPD1 analogs with improved pharmacological properties. Another area of research is the investigation of the role of NPD1 in various disease models, including cancer and autoimmune diseases. The use of NPD1 in combination with other drugs or therapies is also an area of interest. Finally, the development of novel methods for the synthesis of NPD1 may facilitate its use in large-scale experiments and clinical trials.
Conclusion
In conclusion, NPD1 is a bioactive lipid mediator that has been the subject of extensive scientific research due to its potential therapeutic applications. The synthesis of NPD1 is complex, but its specificity and potency make it a valuable tool for lab experiments. NPD1 has various biochemical and physiological effects, and its mechanism of action has been studied extensively. Future research on NPD1 may lead to the development of novel therapies for various diseases.
合成方法
The synthesis of NPD1 involves a multistep process that starts with the preparation of 2-naphthoic acid. This is followed by the preparation of 2-naphthoic acid chloride, which is then reacted with N-(1-phenylethyl)amine to yield NPD1. The process is complex and requires careful control of reaction conditions to obtain high yields of pure NPD1.
科学研究应用
NPD1 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, neuroprotective, and pro-resolving properties. It has been studied in various disease models, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. NPD1 has also been found to promote wound healing and reduce inflammation in skin disorders.
属性
CAS 编号 |
105452-74-2 |
|---|---|
分子式 |
C19H17NO |
分子量 |
275.3 g/mol |
IUPAC 名称 |
N-(1-phenylethyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H17NO/c1-14(15-7-3-2-4-8-15)20-19(21)18-12-11-16-9-5-6-10-17(16)13-18/h2-14H,1H3,(H,20,21) |
InChI 键 |
ZHIQVSDHNZJZAD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




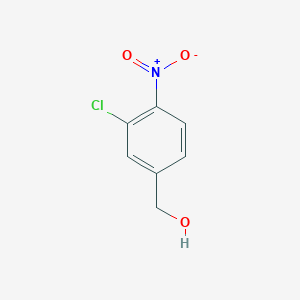
![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)
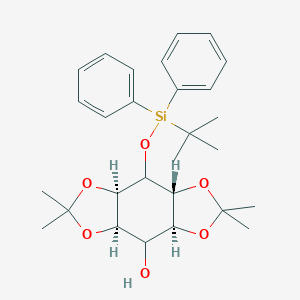
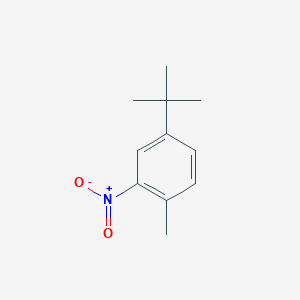


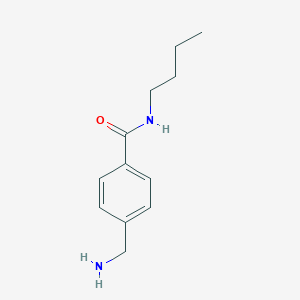
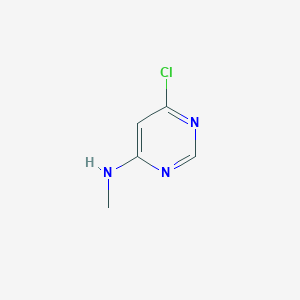


![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)
